molecular formula C13H12N2O3 B3060589 4-methoxy-2-nitro-N-phenylaniline CAS No. 5442-46-6

4-methoxy-2-nitro-N-phenylaniline

Cat. No.: B3060589
CAS No.: 5442-46-6
M. Wt: 244.25 g/mol
InChI Key: UJOUHSUSULMZDW-UHFFFAOYSA-N
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Description

4-methoxy-2-nitro-N-phenylaniline is an organic compound with the molecular formula C14H14N2O3. It is an aniline derivative, characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to the benzene ring. This compound is of interest due to its applications in various fields, including the synthesis of dyes and pigments, as well as its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-methoxy-2-nitro-N-phenylaniline can be synthesized through several methods. One common approach involves the nitration of 4-methoxyaniline, followed by the coupling of the resulting 4-methoxy-2-nitroaniline with aniline. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the coupling reaction can be facilitated by catalysts such as copper acetate and bases like potassium carbonate .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and coupling processes. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-nitro-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-amino-2-nitro-N-phenylaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-hydroxy-2-nitro-N-phenylaniline.

Scientific Research Applications

4-methoxy-2-nitro-N-phenylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-2-nitro-N-phenylaniline involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also participate in hydrogen bonding and other interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-2-nitro-N-phenylaniline is unique due to the presence of both a methoxy and a nitro group on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-methoxy-2-nitro-N-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-18-11-7-8-12(13(9-11)15(16)17)14-10-5-3-2-4-6-10/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOUHSUSULMZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5442-46-6
Record name NSC12996
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12996
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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